Cas no 81882-62-4 (3-Amino-N-isopropylbenzamide)

3-Amino-N-isopropylbenzamide is a benzamide derivative featuring an amino group at the 3-position and an isopropylamide substituent. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules. Its structural framework allows for further functionalization, making it valuable for constructing more complex heterocyclic systems or tailored pharmacophores. The isopropylamide moiety enhances solubility and modulates steric and electronic properties, while the amino group provides a reactive site for coupling or derivatization. The compound is typically characterized by high purity and stability, ensuring reliable performance in synthetic applications.
3-Amino-N-isopropylbenzamide structure
3-Amino-N-isopropylbenzamide structure
Product Name:3-Amino-N-isopropylbenzamide
CAS No:81882-62-4
MF:C10H14N2O
MW:178.230962276459
MDL:MFCD09045316
CID:729236
PubChem ID:329776552
Update Time:2025-06-11

3-Amino-N-isopropylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-N-isopropylbenzamide
    • 3-amino-N-(isopropyl)benzamide
    • Benzamide,3-amino-N-(1-methylethyl)-
    • 3-amino-N-propan-2-ylbenzamide
    • 3-Amino-N-(1-methylethyl)benzamide (ACI)
    • 3-Amino-N-(propan-2-yl)benzamide
    • N-Isopropyl-3-aminobenzamide
    • Benzamide, 3-amino-N-(1-methylethyl)-
    • MFCD09045316
    • ALBB-012034
    • DTXSID401002281
    • EINECS 279-842-8
    • AKOS000129373
    • VS-07480
    • 3-Amino-N-isopropylbenzamide, AldrichCPR
    • DB-105369
    • NS00061452
    • CS-0197442
    • BBL023673
    • Z239124422
    • 3-Amino-N-isopropyl-benzamide
    • 3-Amino-N-(propan-2-yl)benzene-1-carboximidic acid
    • 81882-62-4
    • SCHEMBL3650360
    • EN300-36748
    • F20024
    • STK864406
    • MDL: MFCD09045316
    • Inchi: 1S/C10H14N2O/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3,(H,12,13)
    • InChI Key: GYXJWWPQRQOJRM-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(N)C=CC=1)NC(C)C

Computed Properties

  • Exact Mass: 178.11100
  • Monoisotopic Mass: 178.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • PSA: 55.12000
  • LogP: 2.37910

3-Amino-N-isopropylbenzamide Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H317-H319
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36-43
  • Safety Instruction: 26-36/37
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

3-Amino-N-isopropylbenzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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3-Amino-N-isopropylbenzamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Acetic acid ,  Iron Solvents: Ethanol ;  2 h, rt
Reference
Selectivity, ligand deconstruction, and cellular activity analysis of a BPTF bromodomain inhibitor
Kirberger, Steven E.; et al, Organic & Biomolecular Chemistry, 2019, 17(7), 2020-2027

Production Method 2

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Bis-aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors
Yin, Yan; et al, Journal of Medicinal Chemistry, 2015, 58(4), 1846-1861

Production Method 3

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  1.5 h, rt
2.1 Reagents: Acetic acid ,  Iron Solvents: Ethanol ;  2 h, rt
Reference
Selectivity, ligand deconstruction, and cellular activity analysis of a BPTF bromodomain inhibitor
Kirberger, Steven E.; et al, Organic & Biomolecular Chemistry, 2019, 17(7), 2020-2027

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 1 atm, rt
Reference
Synthesis and Structure-Activity Relationship of (E)-Phenoxyacrylic Amide Derivatives as Hypoxia-Inducible Factor (HIF) 1α Inhibitors
Naik, Ravi; et al, Journal of Medicinal Chemistry, 2012, 55(23), 10564-10571

Production Method 5

Reaction Conditions
1.1 Catalysts: Triethylamine
2.1 -
Reference
Benzamides as hypoglycemics
, Japan, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  overnight, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 1 atm, rt
Reference
Synthesis and Structure-Activity Relationship of (E)-Phenoxyacrylic Amide Derivatives as Hypoxia-Inducible Factor (HIF) 1α Inhibitors
Naik, Ravi; et al, Journal of Medicinal Chemistry, 2012, 55(23), 10564-10571

3-Amino-N-isopropylbenzamide Raw materials

3-Amino-N-isopropylbenzamide Preparation Products

3-Amino-N-isopropylbenzamide Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:81882-62-4)3-Amino-N-isopropylbenzamide
Order Number:A864486
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:46
Price ($):189.0
Email:sales@amadischem.com

Additional information on 3-Amino-N-isopropylbenzamide

3-Amino-N-Isopropylbenzamide: A Comprehensive Overview

The compound with CAS No 81882-62-4, commonly referred to as 3-Amino-N-Isopropylbenzamide, is a versatile organic compound that has garnered significant attention in various fields of research and industry. This compound is characterized by its unique chemical structure, which combines an amino group (-NH₂) with an isopropyl-substituted benzamide moiety. The benzamide core of the molecule provides a rigid aromatic framework, while the isopropyl group introduces steric bulk and enhances the compound's solubility in organic solvents.

Recent studies have highlighted the potential of 3-Amino-N-Isopropylbenzamide in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the design of inhibitors for key enzymes involved in diseases such as cancer and neurodegenerative disorders. The amino group in the molecule serves as a reactive site for further functionalization, enabling the creation of diverse derivatives with tailored pharmacological properties.

In addition to its applications in pharmaceuticals, 3-Amino-N-Isopropylbenzamide has also found utility in materials science. Its ability to form stable amide bonds makes it a valuable component in the synthesis of polymers and coatings with enhanced mechanical and thermal properties. Recent advancements in polymer chemistry have demonstrated the potential of this compound in creating biodegradable materials for sustainable packaging solutions.

The synthesis of 3-Amino-N-Isopropylbenzamide typically involves multi-step reactions, including nucleophilic substitution and amide bond formation. Researchers have optimized these processes to improve yield and purity, ensuring scalability for industrial applications. The use of green chemistry principles in these syntheses has also been explored, contributing to environmentally friendly production methods.

From a structural perspective, the benzamide framework of 3-Amino-N-Isopropylbenzamide exhibits interesting electronic properties that make it suitable for applications in optoelectronics. Recent studies have investigated its potential as a building block for organic semiconductors, where its electron-withdrawing groups can modulate charge transport properties.

In conclusion, 3-Amino-N-Isopropylbenzamide (CAS No 81882-62-4) is a multifaceted compound with promising applications across various disciplines. Its unique chemical structure, combined with recent advancements in synthesis and functionalization techniques, positions it as a valuable tool in both academic research and industrial innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:81882-62-4)3-Amino-N-isopropylbenzamide
A864486
Purity:99%
Quantity:5g
Price ($):189.0
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